molecular formula C9H11ClO4S2 B1443461 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride CAS No. 1250742-44-9

4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B1443461
CAS No.: 1250742-44-9
M. Wt: 282.8 g/mol
InChI Key: ZWHGSOACWLFGCI-UHFFFAOYSA-N
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Description

“4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1250742-44-9 . It has a molecular weight of 282.77 . The IUPAC name for this compound is 4-(propylsulfonyl)benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 282.77 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Reactivity

4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride belongs to a class of compounds known for their varied chemical reactivity. The synthesis of benzenesulfonyl halides, including structures similar to this compound, involves a range of preparative procedures. A principal method involves the reaction of sulfonyl chloride with a hydroxyl-containing compound in the presence of a base. These compounds are known for their ability to undergo various reactions, such as the formation of sulfones from tosyl hydrazide reacting with alkyl or activated aryl halides (Brown, 1991).

Structural Analysis

A detailed structural analysis of molecules similar to this compound has been performed through techniques like gas-phase electron diffraction and quantum chemical studies. For example, studies on 4-nitrobenzene sulfonyl chloride, a structurally related compound, provide insights into the conformer present in the gas phase and the experimental values of structural parameters, which are crucial for understanding the chemical behavior of these types of compounds (Petrov et al., 2009).

Electrophilic Cyclization and Addition Reactions

4-Sulfonylated compounds have been involved in electrophilic cyclization and addition reactions. Reaction with different electrophilic reagents results in cyclization or addition reaction, depending on the substituent at the sulfur atom, showcasing the versatility of these compounds in synthetic chemistry (Ivanov, Parushev, & Christov, 2014).

Sulfonylation in Organic Synthesis

Sulfonyl groups play a critical role in the sulfonylation process, a pivotal reaction in organic synthesis. For instance, benzene and substituted benzenes have been sulfonylated using 4-methyl benzenesulfonyl chloride in ionic liquids, showing the compound's applicability in facilitating such chemical transformations (Nara, Harjani, & Salunkhe, 2001).

Safety and Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle with care, using protective gloves, clothing, and eye/face protection, and to use only in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes and proteins through sulfonylation, a process that involves the transfer of a sulfonyl group to a target molecule. This interaction can alter the activity, stability, and function of the target biomolecules . For instance, it has been shown to interact with enzymes involved in metabolic pathways, thereby influencing their catalytic activity.

Cellular Effects

The effects of this compound on cells are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by modifying key signaling proteins, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as energy production and biosynthesis . By modulating the activity of these enzymes, it can influence metabolic flux and alter the levels of key metabolites. This can have downstream effects on cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the appropriate cellular context.

Properties

IUPAC Name

4-propylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHGSOACWLFGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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